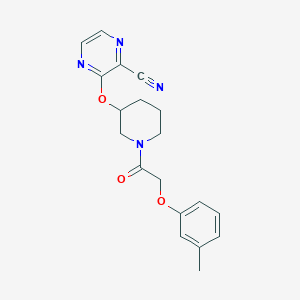
3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C19H20N4O3 and a molecular weight of 352.3941. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state2. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry2.
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design2. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry2. However, specific synthesis methods for “3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” were not found in the retrieved papers.
Molecular Structure Analysis
The molecular structure of “3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” consists of a piperidine ring attached to a pyrazine ring via an ether and acetyl linkage1. The exact 3D structure and conformation would require further computational or experimental studies.
Chemical Reactions Analysis
The chemical reactivity of “3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” would be influenced by its functional groups, including the ether, acetyl, and nitrile groups. However, specific chemical reactions involving this compound were not found in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” would depend on its molecular structure. However, specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Synthesis and Reactivity
Compounds with similar structural components have been synthesized for various purposes, including the development of new pharmaceuticals, materials, and chemical reactions. For instance, the synthesis of new 3,4-dihydropyrano[c]chromene derivatives has been explored for their potential as acetylcholinesterase inhibitors, indicating a focus on neurodegenerative disorders treatment research (Younes Bouazizi, Anis Romdhane, H. Jannet, 2014). Similarly, the construction of novel pyrazole and thiazole derivatives through reactions involving chloroacetonitrile highlights the chemical flexibility and potential utility of these compounds in synthesizing biologically active molecules (Ali Khalil, G. A. Elsayed, H. A. Mohamed, A. Raafat, 2017).
Biological Activity and Applications
The biological activity of similar compounds has been a significant area of research, with studies focusing on antimicrobial, anticancer, and enzyme inhibition properties. For instance, new pyridines derived from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile have been evaluated for their antibacterial and antitumor activities, demonstrating the potential therapeutic applications of such compounds (Safaa I. Elewa, A. Abdelhamid, A. Hamed, E. Mansour, 2021). Additionally, the synthesis of new pyrazolo[5, 1-c][1, 2, 4]triazines from 5-aminopyrazole and their study on biological activity and cytotoxicity further exemplify the interest in developing compounds with potential for cancer treatment (Wedad M. Al-Adiwish, Maryam A. S. Abubakr, Naowara M. Alarafi, 2017).
Catalytic and Chemical Properties
The catalytic properties of related compounds have also been explored, such as the oxidation of methane to methyl hydroperoxide and other oxygenates under mild conditions, demonstrating the potential utility of such compounds in industrial and environmental applications (G. V. Nizova, G. Süss-Fink, G. B. Shul’pin, 1997).
Safety And Hazards
As with any chemical compound, handling “3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” should be done with appropriate safety measures. However, specific safety and hazard information was not found in the retrieved papers.
Future Directions
The future directions for research on “3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” could include further studies on its synthesis, chemical reactivity, and potential pharmacological applications. Given the importance of piperidine derivatives in drug design2, this compound could be of interest in the development of new pharmaceuticals.
Please note that this analysis is based on the available information and may not be comprehensive. Further research and expert consultation may be necessary for a more detailed understanding.
properties
IUPAC Name |
3-[1-[2-(3-methylphenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-14-4-2-5-15(10-14)25-13-18(24)23-9-3-6-16(12-23)26-19-17(11-20)21-7-8-22-19/h2,4-5,7-8,10,16H,3,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFIEALDDVDPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

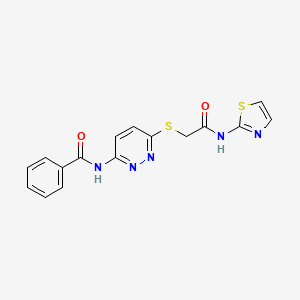



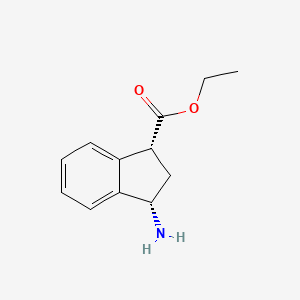
![N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2838570.png)
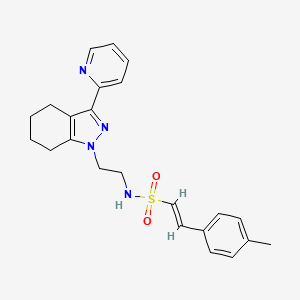
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2838574.png)
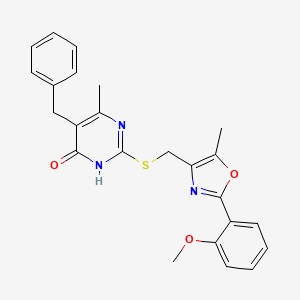
![2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide](/img/structure/B2838577.png)
![10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2838579.png)
![(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2838581.png)
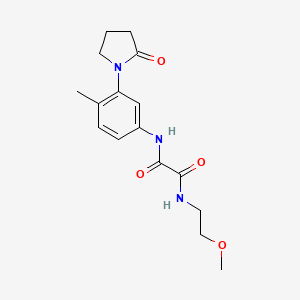
methylidene}-3-oxobutanenitrile](/img/structure/B2838587.png)